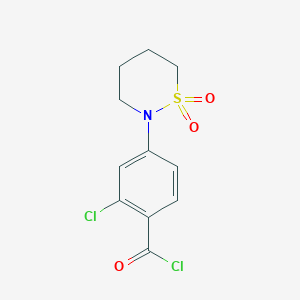![molecular formula C13H16N2O B2776917 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide CAS No. 2093630-74-9](/img/structure/B2776917.png)
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is a chemical substance with the CAS Number: 81402-21-3 . It has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15) . The SMILES representation is C1C2=CC=CC=C2CC13CC(=O)NC3=O . Physical And Chemical Properties Analysis
The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .Wissenschaftliche Forschungsanwendungen
Anti-tumor and Anti-inflammatory Activities
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide derivatives demonstrate promising anti-tumor activities against melanoma cell lines. A regioselective synthesis approach using 1,3-dipolar cycloaddition reaction was employed to create dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones with potential anti-tumor properties. Screening against various human tumor cell lines revealed significant activity, particularly against the SK-MEL-2 melanoma cell line. Additionally, many of these compounds exhibited considerable anti-inflammatory properties in vivo, especially notable were compounds 4a and 4m, relative to indomethacin used as a reference standard in the study (Girgis, 2009).
Antimicrobial and Antifungal Activities
A new class of spiro pyrrolidines demonstrated significant antimicrobial and antifungal activities against various human pathogenic bacteria and dermatophytic fungi, except Bacillus subtilis. These spiro pyrrolidines were synthesized through regioselective 1,3-dipolar cycloaddition reactions, indicating a broad spectrum of biological activities for these compounds (Raj et al., 2003).
Biomedical Imaging Applications
Spiro compounds synthesized via sustainable microwave-assisted techniques have been investigated for their potential as fluorescence probes at physiological pH for selective detection of Zn2+ ions. These studies show the utility of such compounds in effective intracellular Zn2+ imaging in human hepatocellular liver carcinoma cells (HepG2) due to their cell permeability properties. This highlights the potential for these compounds in biomedical imaging applications (Mondal et al., 2019).
Organocatalytic Synthesis and Structural Diversity
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] provides a rapid method for creating derivatives with high enantiopurity and structural diversity. This approach facilitates the construction of spirooxindole skeletons with high stereo- and regioselectivity, opening new avenues to medicinal chemistry and diversity-oriented synthesis. The compounds exhibit important biological activities, underscoring their potential in pharmaceutical research (Chen et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as spirooxindole derivatives, have been found to inhibit the mammalian cell cycle
Mode of Action
It is synthesized via a 1,3-dipolar cycloaddition reaction , which suggests that it might interact with its targets through a similar mechanism
Biochemical Pathways
Related compounds have been shown to exhibit various biological activities, including antimicrobial and antibacterial properties . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit antitumor activity and inhibit the mammalian cell cycle . This suggests that 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide may have similar effects.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability
Eigenschaften
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-12(16)15-6-5-13(9-15)7-10-3-1-2-4-11(10)8-13/h1-4H,5-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXWNAJQSBNUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC3=CC=CC=C3C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)
![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)
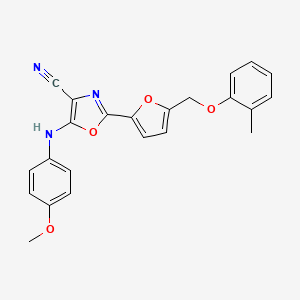
![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)
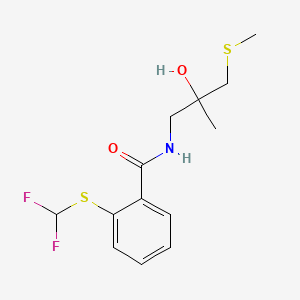
![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)
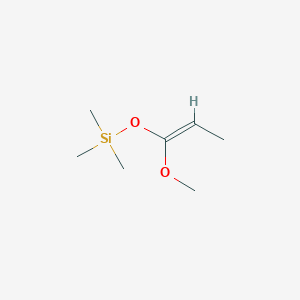
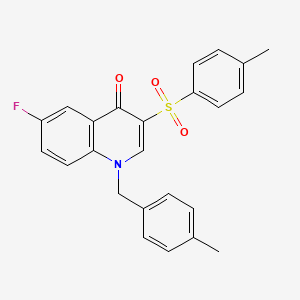
![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)
![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)
